molecular formula C10H12O3 B1271811 3-Ethoxy-2-methoxybenzaldehyde CAS No. 75792-34-6

3-Ethoxy-2-methoxybenzaldehyde

Cat. No.: B1271811
CAS No.: 75792-34-6
M. Wt: 180.2 g/mol
InChI Key: RFFOODCKJPANTP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a distinctive aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery .

Scientific Research Applications

3-Ethoxy-2-methoxybenzaldehyde has several scientific research applications:

Safety and Hazards

While specific safety and hazard data for 3-Ethoxy-2-methoxybenzaldehyde is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, not getting the chemical in eyes or on skin, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxysalicylaldehyde with dimethyl sulfate in the presence of potassium carbonate in N,N-dimethylformamide at 60°C for 5 hours. The reaction mixture is then diluted with ethyl acetate, filtered, and purified using silica gel column chromatography .

Another method involves the reaction of 3-ethoxysalicylaldehyde with ethyl iodide in the presence of caesium carbonate in N,N-dimethylformamide at 40°C under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Electrophilic Aromatic Substitution: Substituted benzaldehydes.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methoxybenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which enhance its reactivity towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-ethoxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOODCKJPANTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368572
Record name 3-ethoxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-34-6
Record name 3-ethoxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-2-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-ethoxysalicylaldehyde (1.00 g, 6.02 mmol) and potassium carbonate (3.33 g, 24.1 mmol) in N,N-dimethylformamide (10 mL) was added dimethyl sulfate (0.91 g, 7.22 mmol), and the mixture was stirred at 60° C. for 5 hours. The reaction mixture was diluted with ethyl acetate, filtered, and the filtrate was washed with water, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=7:3) to give the title compound (1.10 g, yield 99%) as an oily matter.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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